5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde
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Overview
Description
5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes. Benzaldehydes are aromatic aldehydes with a formyl group attached to a benzene ring. This compound is characterized by the presence of a hydroxymethyl group and an isopropenyl ether group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxymethyl-2-hydroxybenzaldehyde with isobutylene in the presence of an acid catalyst. The reaction conditions typically include:
- Temperature: 50-100°C
- Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
- Solvent: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropenyl ether group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzoic acid
Reduction: 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the aldehyde and hydroxymethyl groups allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simple formyl group attached to a benzene ring.
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, known for its use as a flavoring agent.
Salicylaldehyde: 2-Hydroxybenzaldehyde, used in the synthesis of pharmaceuticals and dyes.
Properties
CAS No. |
88153-33-7 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(2-methylprop-1-enoxy)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-12-4-3-10(6-13)5-11(12)7-14/h3-5,7-8,13H,6H2,1-2H3 |
InChI Key |
FBDGVJFXKYTWND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC1=C(C=C(C=C1)CO)C=O)C |
Origin of Product |
United States |
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